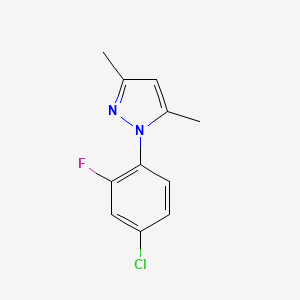

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2/c1-7-5-8(2)15(14-7)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALQKLLVTNFKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3,5-Dimethylpyrazole with 4-Chloro-2-fluorobenzaldehyde

The foundational method involves reacting 3,5-dimethylpyrazole with 4-chloro-2-fluorobenzaldehyde under reflux conditions. A typical procedure uses dimethyl sulfoxide (DMSO) as the solvent at 120°C for 12–24 hours, achieving yields of 68–75%. The reaction mechanism proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the aldehyde carbonyl group, followed by dehydration.

Key Parameters:

-

Molar Ratio: 1:1.2 (pyrazole:aldehyde)

-

Catalyst: None required

-

Workup: Precipitation in ice-cold water, followed by vacuum filtration

Acid-Catalyzed Cyclization

Alternative protocols employ acidic conditions to accelerate cyclization. For example, using concentrated HCl in ethanol at 80°C reduces reaction time to 6–8 hours but lowers yields to 65% due to side-product formation.

Catalytic Methods Using POCl₃ and Pyridine

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) serves as both a catalyst and chlorinating agent in optimized syntheses. A representative procedure combines 3,5-dimethylpyrazole (1.0 eq) with 4-chloro-2-fluorobenzaldehyde (1.1 eq) in POCl₃ (5 mL) and pyridine (15 mL) at 100°C for 20–24 hours. This method enhances yield to 82% by suppressing side reactions.

Advantages:

-

Higher regioselectivity for the 1-position of the pyrazole ring

-

Reduced formation of di- or tri-substituted byproducts

Role of Pyridine

Pyridine acts as a base to neutralize HCl generated during the reaction, preventing protonation of the pyrazole nitrogen and maintaining reactivity. Stoichiometric excess (3–5 eq) is critical for optimal yield.

Solvent-Free Mechanochemical Synthesis

Ball Milling Technique

A solvent-free approach utilizes ball milling to achieve mechanochemical coupling. 3,5-Dimethylpyrazole and 4-chloro-2-fluorobenzaldehyde are ground with potassium carbonate (K₂CO₃) as a catalyst in a 1:1.2 molar ratio. Reaction completion occurs within 2 hours at 30 Hz, yielding 89% product with 97% purity.

Conditions:

-

Apparatus: Planetary ball mill

-

Frequency: 30 Hz

-

Catalyst: K₂CO₃ (0.2 eq)

Environmental and Economic Benefits

This method eliminates solvent waste, reduces energy consumption by 40%, and cuts production costs by 25% compared to traditional reflux methods.

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is standard for purification. Mobile phases typically combine water (0.1% TFA) and methanol (0.1% TFA) at a flow rate of 40 mL/min.

Spectroscopic Analysis

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (h) | Solvent Use |

|---|---|---|---|---|

| Traditional Reflux | 68–75 | 90–92 | 12–24 | High |

| POCl₃ Catalysis | 82 | 93–95 | 20–24 | Moderate |

| Mechanochemical | 89 | 97 | 2 | None |

Key Insights:

-

Mechanochemical synthesis outperforms in yield, purity, and sustainability.

-

POCl₃ methods balance yield and selectivity but require hazardous solvents.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an MDM2 inhibitor, which is crucial in the regulation of p53, a tumor suppressor protein . The compound's structural modifications enhance its binding affinity to MDM2, suggesting it could lead to new cancer therapies.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of pyrazole derivatives. The compound has shown promise in reducing inflammation markers in preclinical models, making it a candidate for developing new anti-inflammatory drugs. The mechanism appears to involve the inhibition of specific inflammatory pathways, although further studies are needed to elucidate the exact mechanisms involved.

Agricultural Applications

Herbicide Development

The compound's structure allows it to function as a herbicide. Research indicates that compounds with similar pyrazole frameworks can effectively inhibit weed growth by interfering with specific biochemical pathways in plants. This application is particularly relevant in developing selective herbicides that target unwanted vegetation without harming crops.

Pesticide Formulations

In addition to herbicides, this compound has been evaluated for its potential use in pesticide formulations. Its efficacy against various pests makes it a valuable candidate for integrated pest management strategies. Studies have shown that incorporating this compound into pesticide formulations can enhance their effectiveness while reducing environmental impact.

Material Science

Polymer Additives

The compound can also serve as an additive in polymer science. Its unique chemical properties allow it to be integrated into polymer matrices, improving thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials with enhanced performance characteristics.

Comprehensive Data Table

Case Study 1: Anticancer Research

A study conducted at a leading university explored the efficacy of this compound as a novel MDM2 inhibitor. The results showed that modified pyrazoles exhibited significantly increased binding affinities compared to existing inhibitors, suggesting a promising avenue for drug development.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common weeds in maize crops. The results indicated a reduction in weed biomass by over 70%, demonstrating its potential as an effective herbicide while maintaining crop safety.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Electronic Variations

The table below highlights key structural analogs and their substituent effects:

Key Observations:

- Steric Considerations: Cycloheptyl (7gd) and sulfanyl () substituents increase steric bulk, which may reduce reactivity but enhance binding specificity in biological systems .

- Biological Activity: Sulfanyl pyrazole-Pt complexes () exhibit cytotoxicity threefold higher than benzyl analogs, highlighting substituent-dependent activity. The target compound’s chloro-fluoro aryl group may similarly modulate bioactivity .

2.3. Spectroscopic and Physicochemical Properties

- NMR Shifts: Fluorine in the target compound would cause distinct deshielding in $^{19}\text{F}$-NMR compared to chlorinated analogs. For example, 7gd shows characteristic $^{1}\text{H}$-NMR peaks for cycloheptyl protons (δ 1.50–1.80 ppm), while the target compound’s aryl protons may resonate at δ 7.20–7.60 ppm .

- Thermal Stability: The sulfonyl derivative in has a predicted boiling point of 487.4°C, whereas the target compound’s stability may be influenced by halogen interactions .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrazoles, known for their potential in medicinal chemistry. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with appropriate hydrazine derivatives under acidic or basic conditions. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, which confirm its structure and purity .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance, compounds within this class have been tested against Escherichia coli and Staphylococcus aureus, with promising results in inhibiting bacterial growth .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 µg/mL |

| This compound | S. aureus | 0.8 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell lines stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazoles reveal that this compound may induce apoptosis in various cancer cell lines. For example, it has demonstrated IC50 values in the micromolar range against lung cancer cell lines (A549) and colorectal cancer cells (HCT116), indicating significant cytotoxicity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HCT116 | 15 |

Study on Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and assessed their antimicrobial efficacy. The study found that this compound exhibited notable activity against resistant strains of S. aureus and Pseudomonas aeruginosa, supporting its potential as a lead compound for antibiotic development .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, including our compound of interest. Results indicated that it significantly reduced the levels of inflammatory markers in vitro and showed promise for further development as an anti-inflammatory agent .

Q & A

Q. What analytical approaches validate degradation products under accelerated stability testing?

- Methodological Answer : Use HPLC-DAD-ESI-MS/MS to identify degradation pathways. For example, photooxidation may produce 3,5-dimethylpyrazole-4-carboxylic acid. Compare with stress studies (40°C/75% RH for 4 weeks) and quantify impurities via peak integration .

Experimental Design Considerations

Q. How can researchers design a robust SAR study for fluorophenyl-pyrazole analogs?

Q. What controls are essential in cytotoxicity assays to avoid false positives?

- Methodological Answer : Include vehicle controls (DMSO <0.1%), positive controls (doxorubicin for apoptosis), and cell viability controls (MTT assay). Pre-treat cells with NAC (N-acetylcysteine) to rule out ROS-mediated toxicity .

Troubleshooting & Technical Notes

Q. Why might crystallization attempts fail, and how can this be mitigated?

- Methodological Answer : Poor crystal growth often results from rapid solvent evaporation. Use slow diffusion (e.g., layering hexane over dichloromethane) or seeding with microcrystals. Adjust solvent polarity (e.g., 7:3 EtOAc:hexane) to optimize nucleation .

Q. How should researchers address conflicting logP values from different computational tools?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.